

Evolutionary Conservation of the Diacylglycerol Acyltransferase (DGAT) Gene Family: A Technical Guide

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Abstract

The Diacylglycerol Acyltransferase (DGAT) gene family encodes for key enzymes that catalyze the final and committed step in the biosynthesis of triglycerides, the primary form of energy storage in eukaryotes. This technical guide provides an in-depth exploration of the evolutionary conservation of the DGAT gene family, with a particular focus on its two major, evolutionarily distinct members: DGAT1 and DGAT2. Despite their convergent function, these two enzyme subfamilies exhibit significant differences in their evolutionary history, gene structure, protein topology, substrate specificity, and physiological roles. Understanding these distinctions is paramount for researchers in metabolic diseases and for professionals in drug development targeting lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

Triglyceride (TG) synthesis is a fundamental metabolic process, and its dysregulation is implicated in a host of human diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The DGAT enzymes, by catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, play a pivotal role in controlling the flux of fatty acids



towards storage as TG. Eukaryotes possess two primary DGAT enzymes, DGAT1 and DGAT2, which are products of convergent evolution; they catalyze the same biochemical reaction but share no sequence homology.

DGAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which also includes the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. In contrast, DGAT2 is a member of a distinct gene family. This evolutionary divergence underlies their different structural and functional properties. While both are integral membrane proteins primarily located in the endoplasmic reticulum (ER), they exhibit different membrane topologies and substrate preferences. These differences translate into non-redundant physiological roles, with DGAT1 being more involved in the processing of exogenous fatty acids for chylomicron formation in the intestine, and DGAT2 playing a more prominent role in hepatic TG synthesis and lipid droplet expansion.

This guide will delve into the evolutionary relationships, present comparative quantitative data, provide detailed experimental methodologies for studying DGAT enzymes, and illustrate the key signaling pathways that regulate their activity.

Evolutionary History and Phylogenetic Analysis

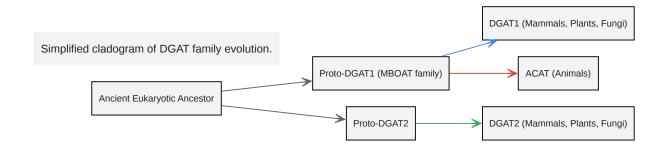
Phylogenetic studies have unequivocally demonstrated that the DGAT gene family is ancient and has undergone significant diversification throughout eukaryotic evolution. The two major branches, DGAT1 and DGAT2, evolved independently and are not a result of a gene duplication event from a common ancestor.

A broad survey of genomes from diverse eukaryotic taxa, including fungi, plants, and animals, has revealed the near-ubiquitous presence of both DGAT1 and DGAT2 homologs. This widespread distribution underscores their fundamental importance in lipid metabolism. Phylogenetic trees constructed from amino acid sequences consistently show a clear partitioning of the DGAT protein family into two major clades corresponding to DGAT1 and DGAT2.

The DGAT1 clade is part of the larger MBOAT superfamily, suggesting a shared evolutionary origin with enzymes that acylate other substrates. In contrast, the DGAT2 family appears to have a more restricted substrate specificity, primarily targeting diacylglycerol.



The evolutionary relationships can be visualized through a phylogenetic tree. The following DOT script generates a simplified cladogram illustrating the distinct evolutionary paths of DGAT1 and DGAT2.



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Caption: Simplified cladogram of DGAT family evolution.

Quantitative Data Summary

The functional differences between DGAT1 and DGAT2 are reflected in their kinetic properties and expression patterns. This section summarizes key quantitative data in a tabular format for easy comparison.

Table 1: Comparative Enzyme Kinetics of Mammalian DGAT1 and DGAT2



Parameter	DGAT1	DGAT2	Reference
Substrate Specificity (Acyl-CoA)	Broad, prefers oleoyl- CoA	Prefers oleoyl-CoA, but generally more specific than DGAT1	
Substrate Specificity (Acyl-Acceptor)	Diacylglycerol, retinol, long-chain alcohols	Primarily Diacylglycerol	
Apparent Km (Oleoyl- CoA)	Higher (less active at low concentrations)	Lower (more active at low concentrations)	
Apparent Vmax	Higher at saturating substrate concentrations	Lower at saturating substrate concentrations	-
Inhibition by Coenzyme A	Sensitive	Less sensitive	-

Table 2: Relative mRNA Expression of DGAT1 and

DGAT2 in Mouse Tissues

Tissue	DGAT1 Expression (relative to housekeeping gene)	DGAT2 Expression (relative to housekeeping gene)	Predominant Isoform	Reference
Small Intestine	High	Moderate	DGAT1	_
Adipose Tissue	Moderate	High	DGAT2	_
Liver	Low	High	DGAT2	_
Mammary Gland (lactating)	High	High	Both	_
Skeletal Muscle	Low	Low	-	

Experimental Protocols



This section provides detailed methodologies for key experiments used to study the DGAT gene family.

DGAT Activity Assay

This protocol describes a fluorescence-based assay to measure DGAT activity in microsomal preparations by monitoring the release of Coenzyme A (CoASH).

Materials:

- · Microsomal protein fraction
- 1,2-Dioleoyl-sn-glycerol (DOG)
- Oleoyl-CoA
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
- Tris-HCl buffer (100 mM, pH 7.4)
- Triton X-100
- 96-well or 384-well black plates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4, with 1% Triton X-100.
- Prepare the substrate mix in the assay buffer: 200 μM 1,2-DOG and 100 μM oleoyl-CoA.
- Prepare the CPM solution in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 50 μL of the substrate mix to each well.
- Add 1-2 μg of microsomal protein to each well. For inhibitor studies, pre-incubate the microsomes with the inhibitor for a specified time before adding to the substrate mix.



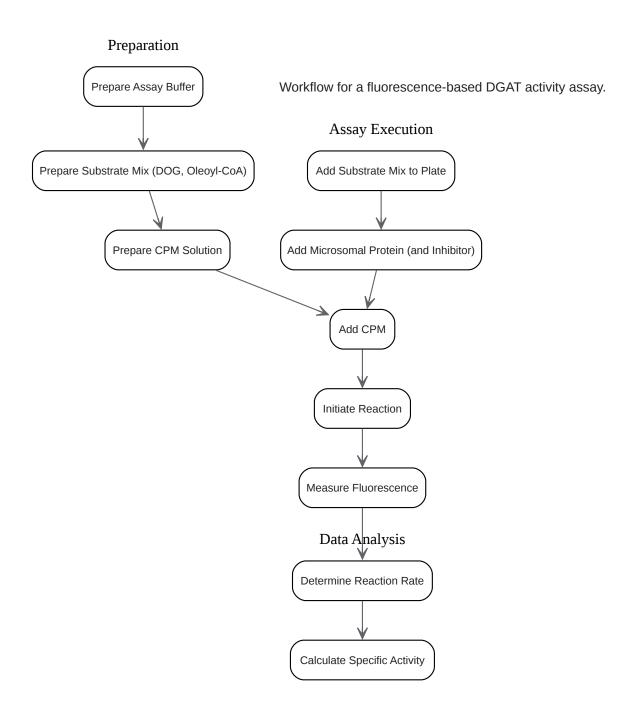




- Add CPM to a final concentration of 10 μ M.
- Initiate the reaction by adding the microsomal protein to the substrate mix.
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
- The rate of the reaction is determined from the linear phase of the fluorescence increase and can be converted to specific activity (nmol/min/mg protein) using a CoASH standard curve.

The following DOT script illustrates the workflow for the DGAT activity assay.





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Caption: Workflow for a fluorescence-based DGAT activity assay.



Quantitative Real-Time PCR (qPCR) for DGAT1 and DGAT2

This protocol outlines the steps for quantifying the mRNA expression levels of DGAT1 and DGAT2.

Materials:

- RNA extraction kit (e.g., TRIzol)
- Reverse transcriptase kit for cDNA synthesis
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers specific for DGAT1, DGAT2, and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit
 according to the manufacturer's instructions. Assess RNA quality and quantity using a
 spectrophotometer or a bioanalyzer.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20
 μL reaction includes:
 - 10 μL of 2x qPCR master mix
 - 1 μL of forward primer (10 μΜ)
 - 1 μL of reverse primer (10 μM)
 - 1 μL of cDNA template



- 7 μL of nuclease-free water
- qPCR Program: Run the plate on a qPCR instrument with a standard thermal cycling program:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis (for SYBR Green)
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of DGAT1 and DGAT2 using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for DGAT Protein Detection

This protocol describes the detection of DGAT1 and DGAT2 proteins in cell or tissue lysates.

Materials:

- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies specific for DGAT1 and DGAT2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix a specific amount of protein (e.g., 20-40 μg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.



 Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Signaling Pathways Regulating DGAT Expression

The expression of DGAT1 and DGAT2 is tightly regulated by various signaling pathways in response to nutritional and hormonal cues.

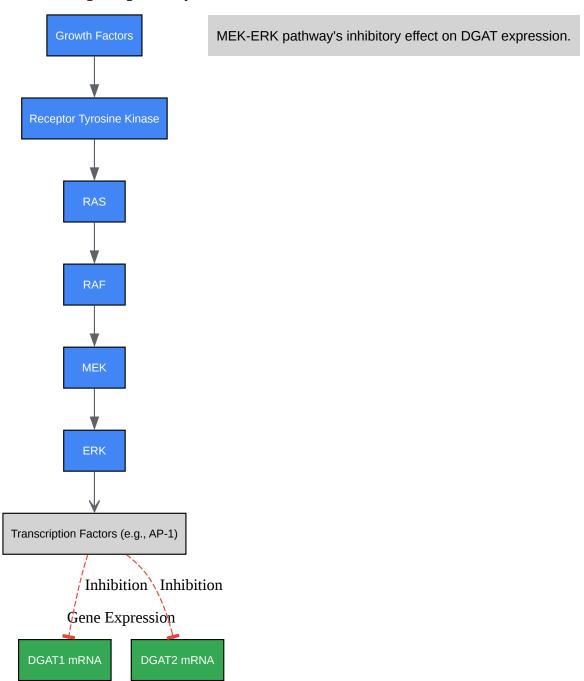
MEK-ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway has been shown to regulate the expression of both DGAT1 and DGAT2 in hepatocytes. Inhibition of the MEK-ERK pathway leads to an increase in the mRNA levels of both DGAT1 and DGAT2, suggesting a repressive role of this pathway on DGAT expression.

The following DOT script illustrates the inhibitory effect of the MEK-ERK pathway on DGAT gene expression.



MEK-ERK Signaling Pathway



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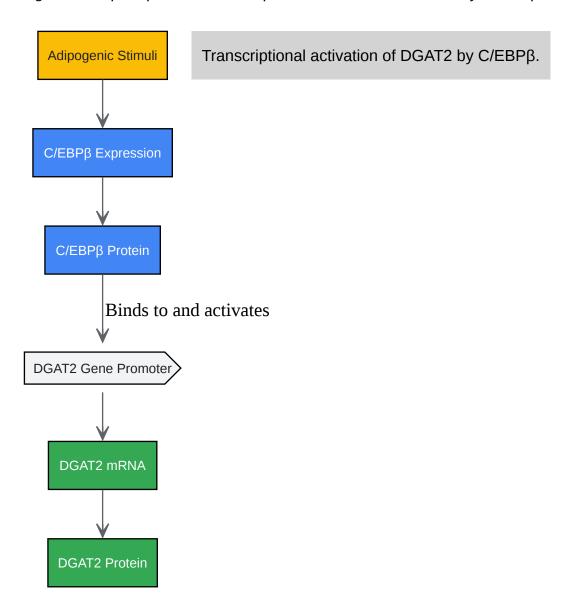
Caption: MEK-ERK pathway's inhibitory effect on DGAT expression.



C/EBPB Regulation of DGAT2

In adipocytes, the expression of DGAT2 is under the control of the CCAAT/enhancer-binding protein beta (C/EBP β), a key transcription factor in adipogenesis. C/EBP β directly binds to the promoter of the DGAT2 gene to activate its transcription during the early stages of adipocyte differentiation.

The following DOT script depicts the transcriptional activation of DGAT2 by C/EBP\(\begin{align*} \text{EBP} \\ \end{align*}.



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Caption: Transcriptional activation of DGAT2 by C/EBPβ.



Conclusion

The DGAT gene family, with its two convergently evolved and functionally distinct members, DGAT1 and DGAT2, presents a fascinating case of evolutionary adaptation. Their differential regulation, substrate preferences, and tissue-specific roles highlight the complexity of lipid metabolism. For researchers and drug development professionals, a thorough understanding of the nuances of each DGAT isozyme is critical for the development of targeted therapies for metabolic diseases. This guide provides a foundational resource, compiling essential quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways to aid in the ongoing investigation of this important gene family. The continued exploration of the DGAT family holds significant promise for uncovering new therapeutic avenues for the management of metabolic disorders.

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